

# Spectral Data Analysis of 5-Methyl-2-(trifluoromethyl)aniline: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methyl-2-(trifluoromethyl)aniline

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This technical guide provides a summary of available spectral data for the characterization of **5-Methyl-2-(trifluoromethyl)aniline** (CAS No. 106877-29-6). Due to the limited availability of public data for this specific isomer, this document focuses on presenting the confirmed mass spectrometry data and outlines standardized experimental protocols for acquiring comprehensive NMR and IR spectra.

## Spectroscopic Data Summary

While exhaustive experimental spectra for **5-Methyl-2-(trifluoromethyl)aniline** are not readily available in public databases, the following quantitative data has been reported.

### Mass Spectrometry (MS)

The mass spectrum of **5-Methyl-2-(trifluoromethyl)aniline** confirms its molecular weight.

Ion	Observed m/z
[M+1] <sup>+</sup>	176.2

Table 1: Mass Spectrometry data for **5-Methyl-2-(trifluoromethyl)aniline**.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **5-Methyl-2-(trifluoromethyl)aniline** is not available in the public domain at the time of this report. The acquisition of such data would be crucial for the unambiguous structural elucidation and purity assessment of the compound.

## Infrared (IR) Spectroscopy

Specific experimental IR absorption data for **5-Methyl-2-(trifluoromethyl)aniline** is not publicly available. Analysis in the infrared region would be instrumental in identifying the characteristic functional groups and the substitution pattern on the aromatic ring.

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for aniline derivatives like **5-Methyl-2-(trifluoromethyl)aniline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the purified **5-Methyl-2-(trifluoromethyl)aniline** sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ; Dimethyl sulfoxide- $d_6$ ,  $\text{DMSO}-d_6$ ).
- The solution is transferred to an NMR tube.
- Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

Instrumentation and Data Acquisition:

- Spectrometer: A 300-600 MHz NMR spectrometer.
- Nuclei:  $^1\text{H}$  and  $^{13}\text{C}$ .
- Temperature: Standard acquisition at 25 °C.

$^1\text{H}$  NMR Parameters:

- Pulse Sequence: A standard single-pulse sequence.

- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: A relaxation delay of 1-5 seconds between scans.
- Spectral Width: A typical spectral width of -2 to 12 ppm.

#### <sup>13</sup>C NMR Parameters:

- Pulse Sequence: A proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the <sup>13</sup>C isotope.
- Relaxation Delay: A relaxation delay of 2 seconds.
- Spectral Width: A standard spectral width of 0 to 200 ppm.

#### Data Processing:

The raw data (Free Induction Decay, FID) is subjected to Fourier transformation, followed by phase and baseline corrections to obtain the final spectrum.

## Infrared (IR) Spectroscopy

#### Sample Preparation:

- Liquid Samples (Melt): If the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry KBr powder. The mixture is then compressed under high pressure to form a transparent pellet.

#### Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: Typically scanned from 4000 to 400 cm<sup>-1</sup>.
- Resolution: A spectral resolution of 4 cm<sup>-1</sup> is standard.

- Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

### Sample Preparation:

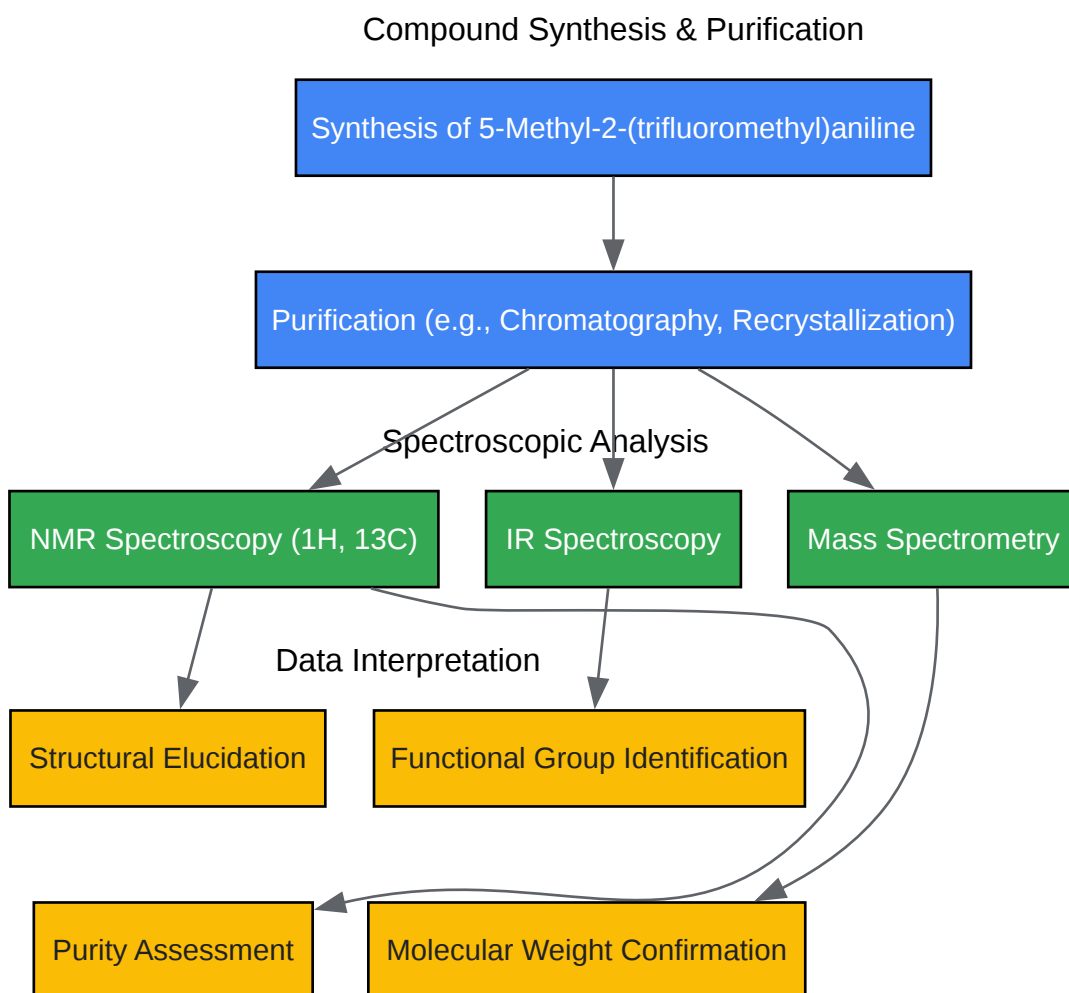
- A dilute solution of the sample (approximately 1-10  $\mu\text{g/mL}$ ) is prepared in a volatile solvent such as methanol or acetonitrile.
- For positive ion mode analysis, a small amount of an acid (e.g., 0.1% formic acid) can be added to facilitate protonation.

### Instrumentation and Data Acquisition:

- Mass Spectrometer: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Mode: Positive ion mode is commonly used for anilines to observe the protonated molecule  $[M+H]^+$ .
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are typically used.

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of a synthesized aromatic amine such as **5-Methyl-2-(trifluoromethyl)aniline**.



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A logical workflow for the synthesis, purification, and spectral analysis of **5-Methyl-2-(trifluoromethyl)aniline**.

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## References

- 1. 5-METHYL-2-(TRIFLUOROMETHYL)ANILINE | 106877-29-6 [amp.chemicalbook.com]

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